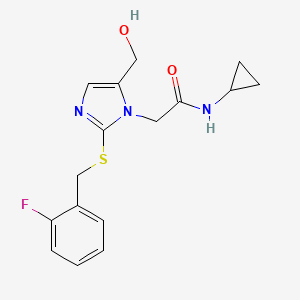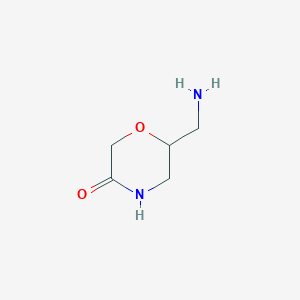
6-(Aminometil)morfolin-3-ona
Descripción general
Descripción
Aplicaciones Científicas De Investigación
6-(Aminomethyl)morpholin-3-one has a wide range of scientific research applications, including:
Safety and Hazards
6-(Aminomethyl)morpholin-3-one is classified as a danger and has a hazard statement of H314 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Direcciones Futuras
Mecanismo De Acción
Target of Action
This compound is a morpholine derivative and is primarily used as a research chemical
Mode of Action
As a research chemical, it is often used in the synthesis of other compounds . The interaction of this compound with its potential targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
Given its structure, it may be involved in reactions related to morpholine derivatives . .
Result of Action
As a research chemical, its effects are likely dependent on the context of its use, such as the specific reactions it is involved in and the compounds it is combined with .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)morpholin-3-one typically involves the reaction of amino alcohols with α-haloacid chlorides. A common method includes a sequence of coupling, cyclization, and reduction reactions . For instance, amino alcohols can be coupled with α-haloacid chlorides, followed by cyclization to form the morpholine ring, and finally, reduction to yield the desired compound .
Industrial Production Methods: Industrial production methods for 6-(Aminomethyl)morpholin-3-one often involve large-scale reactions using similar synthetic routes. The process may include the use of solid-phase synthesis techniques to enhance yield and purity . Additionally, the use of transition metal catalysis can improve the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 6-(Aminomethyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions include various substituted morpholines and morpholinones, which have significant applications in pharmaceuticals and other industries .
Comparación Con Compuestos Similares
Morpholine: A structurally similar compound with a wide range of applications in pharmaceuticals and industry.
Piperidine: Another heterocyclic amine with similar chemical properties but different biological activities.
Uniqueness: 6-(Aminomethyl)morpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
6-(aminomethyl)morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-1-4-2-7-5(8)3-9-4/h4H,1-3,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAANKOMZXHCIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(=O)N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2371965.png)
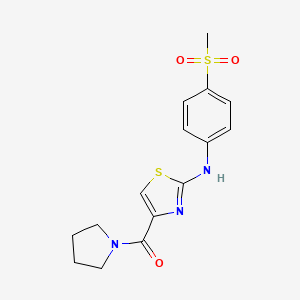
![Tert-butyl 6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2371969.png)
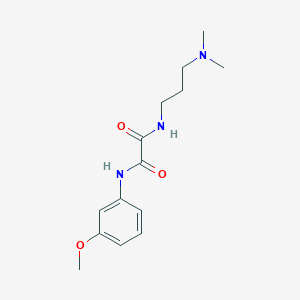

![2-[(3-Fluorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B2371977.png)
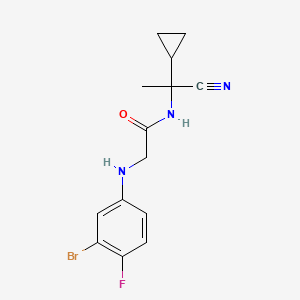
![N-(3-fluorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2371980.png)
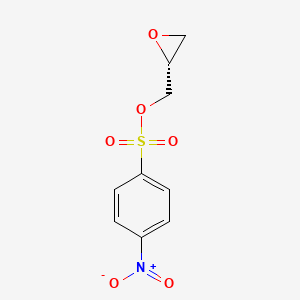

![2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamino)-benzoic acid](/img/structure/B2371985.png)
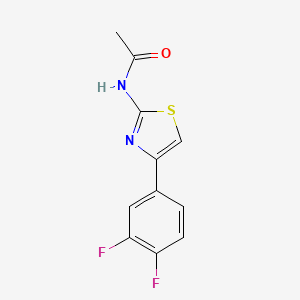
![N-(1-cyanocycloheptyl)-2-[[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2371987.png)
